2-Butanol, 1,4,4,4-tetrachloro-
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Overview
Description
2-Butanol, 1,4,4,4-tetrachloro- is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a butane chain, with four chlorine atoms substituted at the 1, 4, 4, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1,4,4,4-tetrachloro- typically involves the reaction of carbon tetrachloride with acrylonitrile under the influence of a composite catalyst and binary tertiary amine part of copper powder and chlorination mantoquita composition. The reaction is carried out at temperatures ranging from 50 to 150°C .
Industrial Production Methods
In industrial settings, the production of 2-Butanol, 1,4,4,4-tetrachloro- follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 1,4,4,4-tetrachloro- undergoes several types of chemical reactions, including:
Oxidation: Primary alcohols can be oxidized to form aldehydes and further to carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K2Cr2O7) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanol, 1,4,4,4-tetrachloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butanol, 1,4,4,4-tetrachloro- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A simple alcohol with a hydroxyl group attached to the second carbon of butane.
1,4-Butanediol: Contains two hydroxyl groups at the 1 and 4 positions of butane.
tert-Butanol: A tertiary alcohol with a hydroxyl group attached to a tertiary carbon.
Uniqueness
2-Butanol, 1,4,4,4-tetrachloro- is unique due to the presence of four chlorine atoms, which significantly alter its chemical properties compared to other butanol derivatives. This makes it more reactive and suitable for specific applications in synthesis and industry.
Properties
IUPAC Name |
1,4,4,4-tetrachlorobutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl4O/c5-2-3(9)1-4(6,7)8/h3,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCVMBPCEMZDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453465 |
Source
|
Record name | 2-Butanol, 1,4,4,4-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56440-56-3 |
Source
|
Record name | 2-Butanol, 1,4,4,4-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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